![molecular formula C19H22ClN3O2 B6051524 2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6051524.png)
2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CL-316,243 and has been studied for its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of CL-316,243 involves the activation of β3-adrenergic receptors, which are primarily expressed in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A, which in turn leads to the activation of lipolysis and thermogenesis.
Biochemical and Physiological Effects:
CL-316,243 has been shown to have several biochemical and physiological effects, including increased energy expenditure, reduced adiposity, improved glucose tolerance, and reduced inflammation. The compound has also been shown to improve lipid metabolism and reduce the risk of atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of CL-316,243 is its high selectivity for β3-adrenergic receptors, which reduces the risk of off-target effects. The compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of CL-316,243 is its short half-life, which limits its therapeutic potential.
Future Directions
There are several future directions for research on CL-316,243, including the development of more stable analogs with longer half-lives, the investigation of its potential therapeutic applications in humans, and the exploration of its potential anti-inflammatory and anti-atherosclerotic effects. The compound may also have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
Conclusion:
In conclusion, CL-316,243 is a promising compound that has been extensively studied for its potential therapeutic applications in various fields. Its mechanism of action involves the activation of β3-adrenergic receptors, which leads to increased energy expenditure and reduced adiposity. While the compound has several advantages for lab experiments, its short half-life limits its therapeutic potential. Further research is needed to explore its potential therapeutic applications in humans and to develop more stable analogs with longer half-lives.
Synthesis Methods
The synthesis of CL-316,243 involves several steps, including the reaction of 3-methoxyphenol with paraformaldehyde, followed by the reaction of the resulting product with 4-chlorobenzylpiperazine. The final step involves the reaction of the intermediate product with formaldehyde to yield CL-316,243. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
CL-316,243 has been extensively studied for its potential therapeutic applications in various fields, including obesity, diabetes, and cardiovascular diseases. It is a selective β3-adrenergic receptor agonist that has been shown to increase energy expenditure and reduce adiposity in animal models. The compound has also been studied for its potential anti-inflammatory and anti-atherosclerotic effects.
properties
IUPAC Name |
2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-4-2-3-16(19(18)24)13-21-23-11-9-22(10-12-23)14-15-5-7-17(20)8-6-15/h2-8,13,24H,9-12,14H2,1H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIQDRDQACXVOQ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.